molecular formula C15H24S B12569436 3-(Undec-10-EN-1-YL)thiophene CAS No. 162152-27-4

3-(Undec-10-EN-1-YL)thiophene

Cat. No.: B12569436
CAS No.: 162152-27-4
M. Wt: 236.4 g/mol
InChI Key: UKPFMHIEKQQXJF-UHFFFAOYSA-N
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Description

3-(Undec-10-EN-1-YL)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound this compound is characterized by the presence of an undec-10-en-1-yl group attached to the third position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Undec-10-EN-1-YL)thiophene typically involves the reaction of thiophene with an appropriate alkylating agent. One common method involves the use of 11-bromo-1-undecene as the alkylating agent. The reaction is carried out in the presence of a base, such as magnesium, in an ether solvent. The reaction proceeds via the formation of a Grignard reagent, which then reacts with thiophene to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, more efficient catalysts, and optimized reaction conditions to ensure the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Undec-10-EN-1-YL)thiophene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond in the undec-10-en-1-yl group to a single bond.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used for substitution reactions on the thiophene ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated alkyl derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

3-(Undec-10-EN-1-YL)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Undec-10-EN-1-YL)thiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can influence its binding to biological targets. The undec-10-en-1-yl group may also contribute to the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.

    2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2 and 5 positions.

    3-Bromothiophene: A thiophene derivative with a bromine atom at the 3 position.

Uniqueness

3-(Undec-10-EN-1-YL)thiophene is unique due to the presence of the long alkyl chain with a terminal double bond. This structural feature imparts distinct physical and chemical properties, such as increased hydrophobicity and potential for further functionalization. The compound’s unique structure makes it suitable for specific applications in materials science and medicinal chemistry that other thiophene derivatives may not be able to fulfill.

Properties

CAS No.

162152-27-4

Molecular Formula

C15H24S

Molecular Weight

236.4 g/mol

IUPAC Name

3-undec-10-enylthiophene

InChI

InChI=1S/C15H24S/c1-2-3-4-5-6-7-8-9-10-11-15-12-13-16-14-15/h2,12-14H,1,3-11H2

InChI Key

UKPFMHIEKQQXJF-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCC1=CSC=C1

Origin of Product

United States

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